7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C23H17N3O4S This compound is notable for its unique structure, which includes a thiadiazole ring, a chromeno-pyrrole system, and an allyloxyphenyl group
Preparation Methods
The synthesis of 7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The chromeno-pyrrole system is then constructed through a series of cyclization reactions involving appropriate starting materials such as pyrazole derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Scientific Research Applications
7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities . The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival . For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells .
Comparison with Similar Compounds
7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A simpler compound with similar biological activities but lacking the complex chromeno-pyrrole system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a different ring system but similar anticancer properties.
2-Amino-1,3,4-oxadiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Properties
Molecular Formula |
C23H17N3O4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
7-methyl-1-(3-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17N3O4S/c1-3-9-29-15-6-4-5-14(11-15)19-18-20(27)16-10-13(2)7-8-17(16)30-21(18)22(28)26(19)23-25-24-12-31-23/h3-8,10-12,19H,1,9H2,2H3 |
InChI Key |
COEARLQCMUWEPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OCC=C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
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